molecular formula C10H8N2O B1316154 3-(1H-Imidazol-1-yl)benzaldehyde CAS No. 127404-22-2

3-(1H-Imidazol-1-yl)benzaldehyde

Cat. No. B1316154
Key on ui cas rn: 127404-22-2
M. Wt: 172.18 g/mol
InChI Key: CGTQCZGDVDTRDI-UHFFFAOYSA-N
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Patent
US05607953

Procedure details

A mixture comprising 9.25 g of 3-bromobenzaldehyde, 20.4 g of imidazole, 0.31 g of copper powder and 50 ml of water was heated under reflux in a nitrogen atmosphere for 3 days, followed by the addition of aqueous ammonia. The obtained mixture was extracted with chloroform. The extract was purified by silica gel column chromatography (solvent: methylene chloride/methanol) to obtain 4.61 g of the title compound as a pale yellow crystal (yield: 54%).
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Quantity
0.31 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
54%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.N>[Cu].O>[N:10]1([C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])[CH:14]=[CH:13][N:12]=[CH:11]1

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
20.4 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
copper
Quantity
0.31 g
Type
catalyst
Smiles
[Cu]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
The obtained mixture was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extract was purified by silica gel column chromatography (solvent: methylene chloride/methanol)

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.61 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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